6-Fluoro-2-formyl-3-hydroxybenzoic acid
CAS No.: 2138193-88-9
Cat. No.: VC7116457
Molecular Formula: C8H5FO4
Molecular Weight: 184.122
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138193-88-9 |
---|---|
Molecular Formula | C8H5FO4 |
Molecular Weight | 184.122 |
IUPAC Name | 6-fluoro-2-formyl-3-hydroxybenzoic acid |
Standard InChI | InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13) |
Standard InChI Key | FLOZRVYJZHJLBZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1O)C=O)C(=O)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid core substituted at the 2-, 3-, and 6-positions with formyl, hydroxyl, and fluorine groups, respectively (Figure 1). The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for its stereoelectronic configuration . The presence of electron-withdrawing groups (fluorine, carboxylic acid) and an electron-donating hydroxyl group creates a polarized electronic environment, influencing its reactivity and solubility.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 184.12 g/mol | |
Boiling Point | ||
Density | ||
Flash Point | ||
LogP | 1.47 | |
Vapor Pressure | at |
Spectroscopic and Computational Data
Synthetic Routes and Intermediate Utility
Formylation and Halogenation Strategies
While no direct synthesis of 6-fluoro-2-formyl-3-hydroxybenzoic acid is documented, analogous pathways for substituted salicylic acids suggest feasible approaches. For example, Reimer-Tiemann formylation of 5-bromo salicylic acid under basic conditions yields 2-formyl derivatives, as demonstrated in the synthesis of HIV integrase inhibitors . Fluorination at the 6-position could be achieved via electrophilic aromatic substitution using or directed ortho-metalation followed by quenching with .
Role in Medicinal Chemistry
The compound’s structural motifs align with pharmacophores observed in HIV integrase inhibitors. Chalcone derivatives bearing 3-keto salicylic acid moieties (e.g., compound III in ) exhibit inhibitory activity by chelating the enzyme’s catalytic magnesium ions. Introducing a fluorine atom at the 6-position could enhance metabolic stability and membrane permeability, as seen in fluorinated antivirals like raltegravir .
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